(S)-4-Oxopiperidine-2-carboxylic acid
Overview
Description
(S)-4-Oxopiperidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound’s unique structure and properties make it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-4-Oxopiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of piperidine derivatives. For instance, starting from (S)-piperidine-2-carboxylic acid, selective oxidation can be achieved using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions . Another method involves the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid using acidic or basic hydrolysis .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding (S)-4-hydroxypiperidine-2-carboxylic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions
Major Products Formed
The major products formed from these reactions include (S)-4-hydroxypiperidine-2-carboxylic acid, substituted piperidine derivatives, and other oxidized or reduced forms of the original compound .
Scientific Research Applications
(S)-4-Oxopiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of (S)-4-Oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
®-4-Oxopiperidine-2-carboxylic acid: The enantiomer of (S)-4-Oxopiperidine-2-carboxylic acid, with similar chemical properties but different biological activities.
Piperidine-2-carboxylic acid: A precursor in the synthesis of this compound, lacking the ketone group.
4-Hydroxypiperidine-2-carboxylic acid: A reduced form of this compound, with a hydroxyl group instead of a ketone .
Uniqueness
This compound is unique due to its chiral nature and the presence of both a ketone and a carboxylic acid group. This combination of functional groups allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(2S)-4-oxopiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-4-1-2-7-5(3-4)6(9)10/h5,7H,1-3H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAISREBYDOFHJY-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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